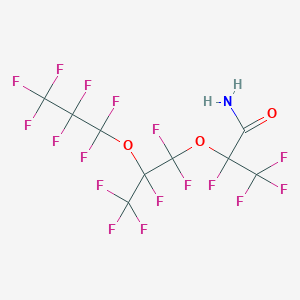

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide

Descripción general

Descripción

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is a chemical compound known for its unique properties and potential applications in various fields of research. This compound is part of the perfluoroalkyl substances, which are characterized by their high stability and resistance to degradation due to the presence of strong carbon-fluorine bonds.

Mecanismo De Acción

Target of Action

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is primarily used in the fluorine chemical industry as a polymerization aid for fluororesin and fluororubber . It targets the polymerization process of various fluoropolymers such as PTFE, FEP, PFA, and others .

Mode of Action

The compound interacts with its targets by providing emulsification, dispersion, and solubilization functions . These functions facilitate the polymerization process, ensuring a smooth and efficient production of fluoropolymers .

Biochemical Pathways

It is known to play a significant role in the polymerization process of fluoropolymers , which involves complex biochemical reactions.

Result of Action

The primary result of this compound’s action is the successful polymerization of fluoropolymers . It helps in reducing the surface tensions of organic solvents by 40–83% , which is crucial for the polymerization process.

Análisis Bioquímico

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules in the context of its role as a polymerization aid . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

It is known that fluorinated organic compounds can have various effects on cell function . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that fluorinated organic compounds can have long-term effects on cellular function . This includes effects on the product’s stability, degradation, and any long-term effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that fluorinated organic compounds can be toxic in animal studies . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins . This could also include any effects on its localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide typically involves the reaction of perfluorinated precursors under controlled conditions. One common method includes the reaction of perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid) with ammonia or an amine to form the amide. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid), while reduction could produce different perfluorinated derivatives.

Aplicaciones Científicas De Investigación

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other perfluorinated compounds.

Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to degradation.

Industry: Utilized in the production of high-performance materials, coatings, and surfactants due to its unique properties.

Comparación Con Compuestos Similares

Similar Compounds

- Perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid)

- Perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid methyl ester)

- Perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid ethyl ester)

Uniqueness

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is unique due to its amide functional group, which imparts different chemical and physical properties compared to its acid and ester counterparts. This uniqueness makes it valuable for specific applications where the amide functionality is required.

Actividad Biológica

Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide, also known as perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA), is a compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique chemical properties, including high stability and resistance to degradation. This article explores the biological activity of HFPO-TA, focusing on its potential toxicological effects, environmental persistence, and implications for human health.

- Molecular Formula : C9H17F17O4

- Molecular Weight : 496.0747 g/mol

- CAS Number : 13252-14-7

- IUPAC Name : 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid

Toxicological Profile

Research indicates that HFPO-TA exhibits several biological activities that may raise concerns regarding its safety:

- Endocrine Disruption : Studies have suggested that certain PFAS can interfere with endocrine functions. While specific data on HFPO-TA is limited, structural similarities with other known endocrine disruptors warrant caution.

-

Cytotoxicity : Preliminary studies indicate that HFPO-TA may exhibit cytotoxic effects on various cell lines. For example:

- Cell Viability Assays : In vitro studies have shown reduced cell viability in human liver and kidney cells when exposed to varying concentrations of HFPO-TA over 24 to 72 hours.

- Reproductive Toxicity : Some PFAS compounds have been linked to reproductive toxicity in animal models. The potential for HFPO-TA to affect reproductive health remains an area for further investigation.

Environmental Persistence

HFPO-TA is characterized by its high stability in the environment due to the strong carbon-fluorine bonds. This stability contributes to its persistence in soil and water systems:

| Property | Observation |

|---|---|

| Half-Life in Water | Extended (years) |

| Bioaccumulation | Potentially significant |

| Degradation | Resistant to microbial degradation |

Case Study 1: Human Exposure Assessment

A study conducted on populations near industrial sites revealed detectable levels of HFPO-TA in blood samples. The implications of these findings suggest potential pathways for human exposure through contaminated water sources or food products.

Case Study 2: Wildlife Impact

Research on aquatic ecosystems has demonstrated that PFAS compounds can accumulate in fish and other wildlife. A specific case involving the monitoring of fish populations near manufacturing sites indicated elevated levels of HFPO-TA and associated health impacts on local fauna.

Future Research Directions

The biological activity of HFPO-TA necessitates further research to elucidate its mechanisms of action and long-term health effects:

- Longitudinal Studies : Investigating chronic exposure effects in both human and animal models.

- Mechanistic Studies : Understanding how HFPO-TA interacts at the cellular level to influence biological pathways.

- Environmental Impact Assessments : Evaluating the ecological consequences of HFPO-TA release into various ecosystems.

Propiedades

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F17NO3/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H2,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBNQGASTHOFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80896524 | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60308-67-0 | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60308-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80896524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.